molecular formula C24H21N7O2 B6572563 4-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1005949-17-6

4-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

Cat. No.: B6572563
CAS No.: 1005949-17-6
M. Wt: 439.5 g/mol
InChI Key: QSFXHMSLMSCRSW-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a complex organic compound featuring multiple heterocyclic structures, including pyrazole and pyrimidine rings[_{{{CITATION{{{_1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole and pyrimidine cores[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... One common approach is the condensation of appropriate precursors, such as phenylhydrazine and pyrazolopyrimidinone derivatives, under acidic conditions[{{{CITATION{{{_1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethoxy group can be oxidized to form an ethyl ester.

  • Reduction: The pyrimidine ring can be reduced to form a pyrimidinone derivative.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Ethyl ester from oxidation.

  • Pyrimidinone derivative from reduction.

  • Substituted benzamide derivatives from nucleophilic substitution.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition.

  • Medicine: Investigated for its therapeutic potential in treating diseases, including cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidines: These compounds share the pyrazolo[3,4-d]pyrimidine core structure and are known for their biological activity[_{{{CITATION{{{_1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

  • Benzamide Derivatives: These compounds contain the benzamide group and are used in various pharmaceutical applications.

Uniqueness: 4-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide stands out due to its specific combination of functional groups and heterocyclic structures, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

4-ethoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2/c1-3-33-19-11-9-17(10-12-19)24(32)28-21-13-16(2)29-31(21)23-20-14-27-30(22(20)25-15-26-23)18-7-5-4-6-8-18/h4-15H,3H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFXHMSLMSCRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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